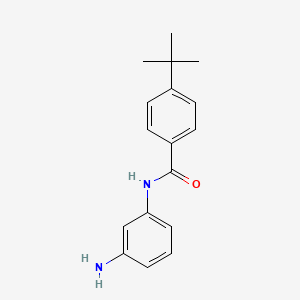

N-(3-aminophenyl)-4-tert-butylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Aminophenyl)-4-tert-butylbenzamide (also known as NAP-4TB) is an organic compound that has been studied for its potential applications in the field of biochemistry and physiology. NAP-4TB is a derivative of benzamide, a type of organic amide compound, and is composed of a benzene ring with an amide group at the 3-position and a tert-butyl group at the 4-position. NAP-4TB has been studied for its potential applications in drug design, as well as its possible use as a substrate for enzyme reactions.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Research on compounds with tert-butyl groups, such as tert-butylmethylphosphino groups, has shown significant applications in catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These studies demonstrate the utility of tert-butyl-containing compounds in the efficient preparation of chiral pharmaceutical ingredients, highlighting their potential in synthetic chemistry (Imamoto et al., 2012).

Antidiabetic Research

Compounds structurally similar to N-(3-aminophenyl)-4-tert-butylbenzamide, such as those containing tert-butylbenzamide groups, have been explored for their antidiabetic effects through PPARα/γ dual activation. These studies suggest the potential of tert-butylbenzamide derivatives in treating type 2 diabetes and related metabolic disorders by improving glucose and lipid metabolism (Jung et al., 2017).

Sensor Development

Research into the development of biosensors has utilized compounds with tert-butylbenzamide functionalities for the electrocatalytic determination of biomolecules. Such studies underscore the role of these compounds in creating sensitive and selective sensors for biomedical applications (Karimi-Maleh et al., 2014).

Antioxidant Activity

The electrochemical properties of amino-substituted benzamides, which share structural features with N-(3-aminophenyl)-4-tert-butylbenzamide, have been studied for their potential antioxidant activity. These investigations provide insights into the mechanisms through which such compounds can act as powerful antioxidants by scavenging free radicals, suggesting their application in developing new antioxidant agents (Jovanović et al., 2020).

Aggregation-Induced Emission

Studies on phenylbenzoxazole-based organic compounds related to N-(3-aminophenyl)-4-tert-butylbenzamide have explored the mechanism of condensed-state emission enhancement. Such research highlights the potential application of tert-butylbenzamide derivatives in the field of material science, particularly in the development of new fluorescent materials (Li et al., 2015).

Propiedades

IUPAC Name |

N-(3-aminophenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,18H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYCYSDEMRRTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-4-tert-butylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)

![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2860730.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860732.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)